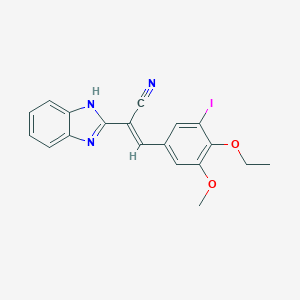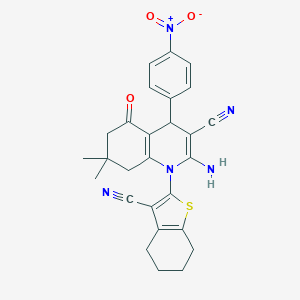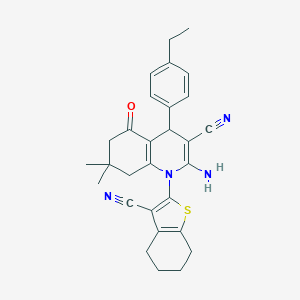![molecular formula C29H21N5O3S B388116 1-[4'-(4-nitrophenyl)-2,4-diphenyl-1,2,4',5'-tetrahydrospiro(phthalazine-1,5'-[1,3,4]-thiadiazole)-2'-yl]ethanone](/img/structure/B388116.png)
1-[4'-(4-nitrophenyl)-2,4-diphenyl-1,2,4',5'-tetrahydrospiro(phthalazine-1,5'-[1,3,4]-thiadiazole)-2'-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4’-(4-nitrophenyl)-2,4-diphenyl-1,2,4’,5’-tetrahydrospiro(phthalazine-1,5’-[1,3,4]-thiadiazole)-2’-yl]ethanone is a complex organic compound featuring a spiro structure that integrates multiple aromatic rings and heterocyclic components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4’-(4-nitrophenyl)-2,4-diphenyl-1,2,4’,5’-tetrahydrospiro(phthalazine-1,5’-[1,3,4]-thiadiazole)-2’-yl]ethanone typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Phthalazine Core: This involves the condensation of hydrazine with phthalic anhydride to form phthalazine.
Spirocyclization: The phthalazine derivative undergoes spirocyclization with a thiadiazole precursor, often facilitated by a dehydrating agent.
Substitution Reactions:
Final Assembly: The ethanone moiety is introduced via a Friedel-Crafts acylation reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4’-(4-nitrophenyl)-2,4-diphenyl-1,2,4’,5’-tetrahydrospiro(phthalazine-1,5’-[1,3,4]-thiadiazole)-2’-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products:
Oxidation Products: Nitro derivatives with increased oxidation states.
Reduction Products: Amino derivatives with reduced nitro groups.
Substitution Products: Halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-[4’-(4-nitrophenyl)-2,4-diphenyl-1,2,4’,5’-tetrahydrospiro(phthalazine-1,5’-[1,3,4]-thiadiazole)-2’-yl]ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-[4’-(4-nitrophenyl)-2,4-diphenyl-1,2,4’,5’-tetrahydrospiro(phthalazine-1,5’-[1,3,4]-thiadiazole)-2’-yl]ethanone is largely dependent on its interaction with biological targets. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
- 1-[4’-(4-nitrophenyl)-2,4-diphenyl-1,2,4’,5’-tetrahydrospiro(phthalazine-1,5’-[1,3,4]-thiadiazole)-2’-yl]methanone
- 1-[4’-(4-nitrophenyl)-2,4-diphenyl-1,2,4’,5’-tetrahydrospiro(phthalazine-1,5’-[1,3,4]-thiadiazole)-2’-yl]propanone
Uniqueness: The unique structural feature of 1-[4’-(4-nitrophenyl)-2,4-diphenyl-1,2,4’,5’-tetrahydrospiro(phthalazine-1,5’-[1,3,4]-thiadiazole)-2’-yl]ethanone is its spiro linkage, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can lead to different biological activities and applications.
Eigenschaften
Molekularformel |
C29H21N5O3S |
|---|---|
Molekulargewicht |
519.6g/mol |
IUPAC-Name |
1-[4-(4-nitrophenyl)-2',4'-diphenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl]ethanone |
InChI |
InChI=1S/C29H21N5O3S/c1-20(35)28-31-33(23-16-18-24(19-17-23)34(36)37)29(38-28)26-15-9-8-14-25(26)27(21-10-4-2-5-11-21)30-32(29)22-12-6-3-7-13-22/h2-19H,1H3 |
InChI-Schlüssel |
JNQHBFUMZTVGBB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(=NN2C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)[N+](=O)[O-] |
Kanonische SMILES |
CC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(=NN2C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![METHYL 2-[2-AMINO-4-(4-CHLOROPHENYL)-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B388033.png)

![2-({4-[(2,4-Dichlorobenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B388039.png)
![5-AMINO-3-[(1Z)-2-{2-[(4-CHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B388040.png)
![2-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B388041.png)

![2-[(2,6-Dimethylphenyl)imino]-5-(4-isopropylbenzylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B388044.png)
![2-(2,4-dichlorobenzylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B388045.png)
![METHYL 2-[2-AMINO-3-CYANO-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B388046.png)
![ETHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B388048.png)
![3-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B388049.png)

![N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2,4-dihydroxybenzamide](/img/structure/B388052.png)
![METHYL 2-(2-AMINO-3-CYANO-7,7-DIMETHYL-5-OXO-4-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B388056.png)
